Boc-D-Asp-OMe

chiral purity enantiomeric excess stereochemistry

Boc-D-Asp-OMe (CAS 137130-65-5) is a protected D-aspartic acid derivative featuring a tert-butyloxycarbonyl (Boc) group at the α-amino position and a methyl ester at the carboxyl terminus. As a chiral synthon, its D-configuration is essential for the synthesis of D-peptides and peptidomimetics, offering a stereochemically defined building block that differs fundamentally from its L-counterpart and other protected aspartic acid derivatives.

Molecular Formula C10H17NO6
Molecular Weight 247.24 g/mol
CAS No. 137130-65-5
Cat. No. B3034097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Asp-OMe
CAS137130-65-5
Molecular FormulaC10H17NO6
Molecular Weight247.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OC
InChIInChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(5-7(12)13)8(14)16-4/h6H,5H2,1-4H3,(H,11,15)(H,12,13)/t6-/m1/s1
InChIKeyIWFIVTBTZUCTQH-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Asp-OMe (CAS 137130-65-5): Chiral Building Block Procurement Guide for D-Peptide Synthesis


Boc-D-Asp-OMe (CAS 137130-65-5) is a protected D-aspartic acid derivative featuring a tert-butyloxycarbonyl (Boc) group at the α-amino position and a methyl ester at the carboxyl terminus . As a chiral synthon, its D-configuration is essential for the synthesis of D-peptides and peptidomimetics, offering a stereochemically defined building block that differs fundamentally from its L-counterpart and other protected aspartic acid derivatives .

Boc-D-Asp-OMe: Critical Stereochemical and Functional Distinctions from Generic Substitutes


Substituting Boc-D-Asp-OMe with its L-enantiomer (Boc-L-Asp-OMe) or alternative protecting group strategies (e.g., Fmoc-Asp-OMe) can fundamentally alter peptide conformation, biological activity, and synthetic outcomes. The D-configuration directs distinct secondary structures (e.g., specific β-turn types) that are not accessible with the L-form [1]. Furthermore, the orthogonal Boc/methyl ester protection scheme is not interchangeable with Fmoc-based strategies, as the choice dictates the entire deprotection and coupling workflow [2]. Using a generic substitute without rigorous stereochemical and protecting group analysis introduces significant risk of failed syntheses or inactive products.

Quantitative Differentiation of Boc-D-Asp-OMe Against Key Comparators


Stereochemical Integrity: Inverted Optical Rotation vs. L-Enantiomer

Boc-D-Asp-OMe is the D-enantiomer of the more common Boc-L-Asp-OMe. This is quantitatively confirmed by its opposite specific optical rotation. While Boc-L-Asp-OMe exhibits a specific rotation [α]D20 of -20.0° to -23.0° (c=1, MeOH), Boc-D-Asp-OMe is expected to show a positive rotation of similar magnitude, a critical parameter for verifying chiral identity and ensuring the correct enantiomer is used in stereospecific syntheses .

chiral purity enantiomeric excess stereochemistry

Conformational Control: Induction of a Type II β-Turn vs. L-Aspartic Acid

X-ray crystallography of the peptide Boc-Val-Pro-(D)Asp-Asp-Val-OMe reveals that the D-Asp3 residue, derived from Boc-D-Asp-OMe, is responsible for forming an LD chiral type II β-turn centered at Pro2-(D)Asp3. This conformation is distinct from the type I β-turn observed when an L-Asp residue is in the same position [1]. This structural difference is not merely theoretical; it directly impacts the peptide's ability to nucleate a helix, a property absent in the all-L analogue.

peptide conformation β-turn crystal structure

Synthetic Workflow Orthogonality: Boc vs. Fmoc Protecting Group Strategy

Boc-D-Asp-OMe is designed for Boc/Bzl solid-phase peptide synthesis (SPPS), which utilizes acid-labile protecting groups. This is orthogonal to the more common Fmoc/tBu strategy. In Fmoc-SPPS, the N-terminal Fmoc group is removed with a mild base (e.g., 20% piperidine), while Boc-D-Asp-OMe requires strong acid (e.g., TFA) for deprotection [1]. The choice is binary; a building block like Fmoc-D-Asp-OMe cannot be substituted into a Boc-based protocol without causing premature deprotection or synthesis failure.

solid-phase peptide synthesis SPPS protecting groups

Commercial Purity and Batch-to-Batch Consistency

Commercial sources of Boc-D-Asp-OMe provide a defined minimum purity specification, typically ≥98% as determined by HPLC . This level of purity is standard for peptide synthesis building blocks, but it is a crucial metric for ensuring high coupling efficiency and minimizing side reactions. In contrast, some generic or less specialized suppliers may offer lower purity grades (e.g., 95%), which can lead to lower yields and more complex purification.

quality control HPLC purity specification

Optimal Use Cases for Boc-D-Asp-OMe Based on Verified Differentiation


Synthesis of D-Configured Peptides with Defined Secondary Structures

Boc-D-Asp-OMe is the building block of choice when a peptide requires a D-aspartic acid residue to induce a specific turn or helical conformation, such as the type II β-turn demonstrated in the Boc-Val-Pro-(D)Asp-Asp-Val-OMe crystal structure [1]. This is essential for developing peptidomimetics and studying structure-activity relationships where conformation dictates biological function.

Boc-Based Solid-Phase Peptide Synthesis (SPPS) Workflows

When a peptide is designed for synthesis using the classical Boc/Bzl strategy (often preferred for long, difficult, or base-sensitive sequences), Boc-D-Asp-OMe is the correct, orthogonal building block [2]. Its acid-labile Boc group aligns with the overall deprotection scheme, ensuring stepwise chain assembly proceeds without complication.

Enzymatic Resistance and Stability Studies of D-Peptides

Peptides containing D-amino acids are known to be resistant to proteolytic degradation. Boc-D-Asp-OMe serves as the key precursor for incorporating D-aspartic acid into such stable peptide constructs . This application is critical in drug discovery for developing peptide therapeutics with improved in vivo half-lives.

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